N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide: is a synthetic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide typically involves the following steps:
Nitration of Furans: The initial step involves the nitration of furan derivatives to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting the nitrated furan derivative with appropriate reagents such as hydrazine or its derivatives.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the triazole derivative with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as an electron-withdrawing group, influencing the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology: Studied for its potential antimicrobial properties. The nitro group is known to be bioactive and can interact with biological molecules.
Medicine: Investigated for its potential use as a therapeutic agent. Nitroaromatic compounds have been explored for their anticancer, antibacterial, and antiparasitic activities.
Industry: Used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide involves the interaction of the nitro group with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-NITRO-2-FURYL)-2-THIAZOLYL]ACETAMIDE: Another nitroaromatic compound with similar structural features.
NITROFURANTOIN: A well-known nitroaromatic antibiotic used to treat urinary tract infections.
NITROIMIDAZOLES: A class of compounds with a nitro group attached to an imidazole ring, known for their antimicrobial properties.
Uniqueness
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide is unique due to the presence of both a nitro group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enhancing its potential as a versatile building block in synthetic chemistry.
Properties
CAS No. |
10187-80-1 |
---|---|
Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-12-11-8(13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,12,15) |
InChI Key |
MHCLDMWJSYEXLB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-] |
10187-80-1 | |
Synonyms |
N-[4-Methyl-5-(5-nitro-2-furyl)-4H-1,2,4-triazol-3-yl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.